molecular formula C14H17ClN2O2 B2609969 N-(1-carbamoylcyclohexyl)-4-chlorobenzamide CAS No. 946385-21-3

N-(1-carbamoylcyclohexyl)-4-chlorobenzamide

Cat. No.: B2609969
CAS No.: 946385-21-3
M. Wt: 280.75
InChI Key: WMSQGUXEYUBXKH-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclohexyl)-4-chlorobenzamide: is an organic compound that features a cyclohexyl ring substituted with a carbamoyl group and a benzamide moiety substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclohexyl)-4-chlorobenzamide typically involves the following steps:

    Formation of the carbamoylcyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with a suitable carbamoylating agent such as carbamoyl chloride under controlled conditions.

    Coupling with 4-chlorobenzoic acid: The carbamoylcyclohexyl intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclohexyl)-4-chlorobenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-carbamoylcyclohexyl)-4-chlorobenzamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclohexyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

N-(1-carbamoylcyclohexyl)-4-chlorobenzamide: can be compared with similar compounds such as:

  • N-(1-carbamoylcyclohexyl)-4-methylbenzamide
  • N-(1-carbamoylcyclohexyl)-4-nitrobenzamide

These compounds share a similar core structure but differ in the substituents on the benzamide ring. The unique properties of This compound arise from the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(1-carbamoylcyclohexyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-11-6-4-10(5-7-11)12(18)17-14(13(16)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQGUXEYUBXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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